1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea
Description
1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea is a synthetic organic compound with the molecular formula C19H23FN2O2 and a molecular weight of 330.397 g/mol . This compound is characterized by the presence of a fluorophenyl group and an isobutoxyphenyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C19H23FN2O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[4-(2-methylpropoxy)phenyl]methyl]urea |
InChI |
InChI=1S/C19H23FN2O2/c1-14(2)13-24-18-9-5-16(6-10-18)12-22-19(23)21-11-15-3-7-17(20)8-4-15/h3-10,14H,11-13H2,1-2H3,(H2,21,22,23) |
InChI Key |
OYVDGFJEADMXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea involves several steps. One common synthetic route includes the reaction of 4-fluorobenzylamine with 4-isobutoxybenzyl isocyanate under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea involves its interaction with specific molecular targets. The fluorophenyl and isobutoxyphenyl groups contribute to its binding affinity to certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea can be compared with similar compounds such as:
1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]-1-(4-piperidyl)urea: This compound has an additional piperidyl group, which may alter its chemical properties and biological activity.
1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]-1-(1-methyl-4-piperidyl)urea: The presence of a methyl group on the piperidyl ring can influence its reactivity and interactions with molecular targets.
Biological Activity
The compound 1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea , also known as TRC-F632240 , is a synthetic urea derivative notable for its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.
- IUPAC Name : 1-[(4-fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea
- Molecular Formula : C19H23FN2O2
- Molecular Weight : 330.397 g/mol
- CAS Number : 1388858-78-3
Structural Representation
The chemical structure can be represented as follows:
Pharmacological Studies
Research indicates that compounds similar to 1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea exhibit diverse pharmacological activities, including:
- Antitumor Activity : Some studies suggest that urea derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways involved in cell growth and survival.
- Neuroprotective Effects : Compounds with similar structures have shown potential in neuroprotection, particularly in models of ischemic stroke. For instance, inhibition of specific enzymes related to glucocorticoid metabolism has been linked to reduced neuronal damage in experimental models .
The biological activity of 1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea may involve:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of certain enzymes involved in metabolic pathways that regulate inflammation and cell survival.
- Modulation of Signaling Pathways : The compound could influence pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Study 1: Antitumor Efficacy
A study conducted on a series of urea derivatives demonstrated that modifications at the phenyl rings significantly enhanced their cytotoxicity against human cancer cell lines. The compound was shown to inhibit cell viability and induce apoptosis through mitochondrial pathways.
Study 2: Neuroprotection in Ischemic Models
In a rat model of middle cerebral artery occlusion, related compounds provided significant neuroprotection by reducing infarction size when administered shortly after ischemic injury. This suggests a potential therapeutic application for neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| 1-[(4-Fluorophenyl)methyl]urea | Antitumor | Human cancer cell lines | Induced apoptosis and inhibited proliferation |
| 1-(1-methylpiperidin-4-yl)-3-uera | Neuroprotective | Rat ischemic stroke model | Reduced neuronal damage and infarction size |
| 3-[4-(isobutoxyphenyl)]methylurea | Anti-inflammatory | In vitro inflammatory model | Decreased TNF-α and IL-1β levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
